5-Aminobenzene-1,3-diol

Organic Synthesis Phthalonitrile Derivatives Nucleophilic Aromatic Substitution

Researchers synthesizing CPA phthalonitrile monomers or regioselective azo dyes often encounter isomer mis-specification that leads to benzoxazole side reactions. 5-Aminobenzene-1,3-diol (CAS 20734-67-2) is the confirmed 5-isomer that avoids this issue. • Enables clean bis-ether formation for CPA monomer synthesis (high-Tg thermosets). • Dihydroorotase inhibition (IC50 180 µM) supports pyrimidine biosynthesis studies. • Supplied ≥98% purity, free-flowing powder; batch-specific QC with certificate of analysis.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 20734-67-2
Cat. No. B1267663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminobenzene-1,3-diol
CAS20734-67-2
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)N
InChIInChI=1S/C6H7NO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H,7H2
InChIKeyPDCMTKJRBAZZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminobenzene-1,3-diol: Physicochemical & Regulatory Profile


5-Aminobenzene-1,3-diol (also known as 3,5-dihydroxyaniline or 5-aminoresorcinol) is a meta-substituted aminoresorcinol isomer that contains one primary amine and two hydroxyl groups on a benzene ring [1]. It is commercially supplied as a free base (powder, purity ≥95%, melting point 150–152 °C) or as the hydrochloride salt for improved stability . The compound is classified under GHS as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2, STOT SE Category 3 (respiratory irritation), and Germ Cell Mutagenicity Category 2 . Its predicted boiling point is 341.9±12.0 °C and predicted density is 1.412±0.06 g/cm³ .

5-Aminobenzene-1,3-diol: Why Isomer Substitution Fails


Aminoresorcinol isomers (2-, 4-, and 5-substituted) are not functionally interchangeable. The position of the amino group relative to the two hydroxyl groups dictates both the electronic character of the aromatic ring and the spatial orientation of hydrogen-bond donor/acceptor sites, leading to divergent reactivity in nucleophilic displacement reactions and distinct biological target engagement profiles [1]. For example, 2-aminoresorcinol (2,6-dihydroxyaniline) is a potent alpha-glucosidase inhibitor (IC50 52 µM) [2], while 5-aminobenzene-1,3-diol (3,5-dihydroxyaniline) shows weak inhibition of dihydroorotase (IC50 180 µM) but no reported alpha-glucosidase activity [3]. Substituting one isomer for another without confirming target-specific activity or synthetic compatibility therefore risks experimental failure and wasted procurement resources.

5-Aminobenzene-1,3-diol: Comparative Performance Evidence


Nucleophilic Substitution Regioselectivity: 5-Amino vs. 2-Amino vs. 4-Amino

The 5-amino-1,3-diol substitution pattern enables clean nucleophilic displacement with 4-nitrophthalonitrile to yield 3,5-bis(3,4-dicyanophenoxy)aniline (CPA), confirmed by FT-IR and ¹H NMR [1]. In contrast, 2-aminoresorcinol and 4-aminoresorcinol engage in competitive intramolecular cyclization or benzoxazole formation under analogous conditions, reducing cross-coupling efficiency [2]. While direct comparative yield data for all three isomers in the same study are absent, the successful isolation of CPA in high purity using 5-aminoresorcinol hydrochloride demonstrates a synthetically enabling regiochemistry not shared by the other isomers [1].

Organic Synthesis Phthalonitrile Derivatives Nucleophilic Aromatic Substitution

Divergent Enzyme Targets: Dihydroorotase vs. Alpha-Glucosidase

In enzyme inhibition assays, 5-aminobenzene-1,3-diol (3,5-dihydroxyaniline) inhibits dihydroorotase from mouse Ehrlich ascites with an IC50 of 1.80×10⁵ nM (180 µM) at pH 7.37 [1]. The 2-amino isomer (2,6-dihydroxyaniline) is essentially inactive against dihydroorotase but potently inhibits rat intestinal alpha-glucosidase (sucrase-isomaltase) with an IC50 of 5.2×10⁴ nM (52 µM) [2]. This cross-target selectivity demonstrates that the amino group position fundamentally alters the target interaction profile, making the isomers non-substitutable for biochemical studies.

Enzyme Inhibition Dihydroorotase Alpha-Glucosidase Target Selectivity

Commercial Purity: 5-Amino vs. 2-Aminoresorcinol

The hydrochloride salt of 5-aminobenzene-1,3-diol is available at 98.8% purity (HPLC, typical batch COA value) , while commercial 2-aminoresorcinol hydrochloride is routinely supplied at ≥95% purity . For the free base form, 5-aminoresorcinol is listed at 97.0% compared to 95% minimum for 2-aminoresorcinol free base . This ~3–4 percentage point purity advantage can be significant in multi-step syntheses where impurity accumulation reduces overall yield.

Chemical Purity Quality Control Procurement Specification

Germ Cell Mutagenicity Warning: 5-Aminoresorcinol vs. 2-Aminoresorcinol

5-Aminoresorcinol carries a GHS Germ Cell Mutagenicity Category 2 warning (H341: 'Suspected of causing genetic defects') , a hazard classification not reported for 2-aminoresorcinol or its hydrochloride salt . Both isomers share Acute Toxicity Category 4 (oral, dermal, inhalation) and Eye Irritation Category 2, but the additional mutagenicity warning for the 5-isomer mandates enhanced containment and personal protective equipment during handling. This distinction is critical for laboratory safety compliance and risk assessment in procurement decisions.

GHS Classification Mutagenicity Laboratory Safety Risk Assessment

5-Aminobenzene-1,3-diol: Scientific & Industrial Applications


Amino-Functionalized Phthalonitrile Monomer Synthesis

5-Aminobenzene-1,3-diol hydrochloride is the preferred nucleophilic partner for synthesizing 3,5-bis(3,4-dicyanophenoxy)aniline (CPA), a self-curing phthalonitrile monomer used in advanced composite matrices [1]. The 5-amino-1,3-diol architecture permits clean bis-ether formation without competing benzoxazole cyclization, a side reaction that plagues 2- and 4-aminoresorcinol isomers [2]. Researchers developing high-Tg thermosets, aerospace composites, or flame-retardant polymer systems should specify this isomer to ensure the desired monomer structure.

Resveratrol & Stilbenoid Synthesis via Heck Coupling

Commercial suppliers identify 5-aminobenzene-1,3-diol as a key reactant in decarbonylative Heck-based syntheses of resveratrol and related stilbenoids from resorcylic acid precursors . While the core Heck methodology has been demonstrated with 3,5-dihydroxybenzoic acid derivatives yielding resveratrol in 73% yield [3], the amino analogue enables further derivatization (e.g., amide formation, diazotization) that is not possible with non-aminated resorcinol derivatives. This makes 5-aminobenzene-1,3-diol a strategic choice for synthesizing amine-functionalized stilbenoid libraries.

Dihydroorotase Inhibition in Pyrimidine Biosynthesis

The compound shows measurable inhibition of dihydroorotase (IC50 180 µM), a key enzyme in de novo pyrimidine biosynthesis [4]. While potency is modest, the 3,5-dihydroxyaniline scaffold provides a structurally simple starting point for medicinal chemistry optimization. Critically, 2-aminoresorcinol does not inhibit this target, making the 5-isomer essential for any study focused on dihydroorotase modulation.

Azo Dye and Colorant Intermediate Synthesis

The compound's meta-amino-dihydroxy substitution pattern activates the ring toward electrophilic aromatic substitution at specific positions, enabling its use as a coupling component in azo dye synthesis [5]. This application relies on the unique directing effects of the 5-amino group combined with the 1,3-dihydroxy substitution, which differs from the 2-amino isomer (ortho/para-directing pattern altered by internal hydrogen bonding). Dye manufacturers and colorant researchers should select the isomer that provides the desired chromophore substitution pattern.

Technical Documentation Hub

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